molecular formula C21H28N4O4 B2852155 4-cyclopropyl-3-(1-(2-methoxybenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2176152-07-9

4-cyclopropyl-3-(1-(2-methoxybenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2852155
CAS RN: 2176152-07-9
M. Wt: 400.479
InChI Key: AVMQAUWKVYEVOV-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(1-(2-methoxybenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H28N4O4 and its molecular weight is 400.479. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel 1,2,4-triazole derivatives and related compounds, demonstrating methodologies for creating new chemical entities. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas, showcasing the versatility of 1,2,4-triazole compounds in synthesizing pseudopeptidic structures (Sañudo et al., 2006). Similarly, research on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors highlighted the potential of these compounds in cancer therapy through detailed tautomeric properties, conformations, and molecular docking studies (Karayel, 2021).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of 1,2,4-triazole derivatives and related compounds have been a significant area of investigation. Research into new 1,2,4-triazole derivatives demonstrated their potential in combating microbial infections, showing good to moderate activities against various microorganisms (Bektaş et al., 2010). Another study on lignan conjugates via cyclopropanation revealed both antimicrobial and antioxidant activities, underscoring the therapeutic potential of these compounds (Raghavendra et al., 2016).

Molecular Docking and Stability Studies

Molecular docking and stability analyses have been employed to understand the interactions and stability of triazole derivatives within biological systems. This approach has been particularly useful in identifying promising leads for drug development, as seen in studies of benzimidazole-triazole ligands with unexpected formation effects on copper-catalyzed aerobic alcohol oxidation (Kongkaew et al., 2016).

properties

IUPAC Name

4-cyclopropyl-5-[1-(2-methoxybenzoyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-28-13-12-24-21(27)25(16-9-10-16)19(22-24)15-6-5-11-23(14-15)20(26)17-7-3-4-8-18(17)29-2/h3-4,7-8,15-16H,5-6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMQAUWKVYEVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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